Ergosta-5,24(28)-diene-3,7,16-triol
Overview
Description
Synthesis Analysis
The synthesis of ergosta-5,24(28)-diene-3,7,16-triol and its derivatives involves complex chemical processes. For instance, the synthesis of ergosta-5,7-diene-1α,3β-diol, a related compound, from 5α-ergost-7-en-3-one demonstrates the intricate steps involved in creating such steroidal structures, including methylation and epoxidation processes (Ahmad et al., 1978). Additionally, the synthesis of (22E, 24R)-5α-ergosta-2,22-dien-6-one, a key intermediate for preparing 24-epibrassinolide, highlights the potential of ergostane derivatives in synthesizing other biologically relevant molecules (Ferrer et al., 1990).
Molecular Structure Analysis
Ergostane steroids, including ergosta-5,24(28)-diene-3,7,16-triol, have been isolated and characterized from various natural sources, demonstrating the diversity of their molecular structures. For instance, ergosta-5,24(24′)-diene-3β,4β,20S-triol, an ergostane derivative, was isolated from Dysoxylum malabaricum, showcasing the structural complexity and variation within this class of compounds (Govindachari et al., 1997).
Chemical Reactions and Properties
The chemical properties of ergosta derivatives reveal their reactivity and potential for undergoing various chemical transformations. The photochemical reactions of ergosta-4,6,8(14),22-tetraen-3-one, for example, demonstrate the ability of these compounds to react with oxygen upon UV irradiation, forming a series of complex products (Tanaka et al., 1996). These reactions underscore the sensitivity of ergostane steroids to light and their potential for chemical modifications.
Physical Properties Analysis
While specific details on the physical properties of ergosta-5,24(28)-diene-3,7,16-triol are limited, the study of related ergostane-type steroids provides insight into their physical characteristics. The isolation and characterization of sterols from natural sources, including their melting points, solubility, and crystalline structures, contribute to understanding the physical properties of this class of compounds (Ishizuka et al., 1997).
Chemical Properties Analysis
The chemical properties of ergosta-5,24(28)-diene-3,7,16-triol and its analogs, such as reactivity towards different chemical reagents and the formation of derivatives through reactions with triazoline diones, highlight the versatility and chemical diversity of ergostane steroids. Improved methods for the synthesis of triazoline dione derivatives of ergosterol demonstrate the ongoing interest in modifying these compounds to explore their chemical properties and potential applications (Barton et al., 1983).
Scientific Research Applications
Ergosta-5,24(28)-diene-3,7,16-triol was isolated from the leaves of Dysoxylum malabaricum, along with other ergostane derivatives (Govindachari, Kumari, & Suresh, 1997).
It was also identified among ergostane steroids isolated from Dysoxylum lukii, demonstrating the compound's occurrence in various plant species (Hu, Song, Shi, Mao, Chen, & Zhu, 2013).
Research on Hericum erinacens revealed the presence of ergosta-5,24(28)-diene-3,7,16-triol among other ergosterol derivatives, highlighting its occurrence in fungi as well as plants (Takaishi, Uda, Ohashi, Nakano, Murakami, & Tomimatsu, 1991).
A study on Trichilia Reticulata identified new ergostane steroids, including ergosta-5,24(28)-diene-3,7,16-triol, contributing to the chemical diversity of the species (Harding, Jacobs, Lewis, Mclean, & Reynolds, 2001).
Ergosta-5,24(28)-diene-3,7,16-triol was among the ergostane steroids isolated from the ethanol extract of Dysoxylum mollissimum, and these compounds exhibited modest selective inhibition for COX-1, indicating potential anti-inflammatory properties (Huang, Liu, Shi, Hu, & Han, 2019).
Its cytotoxic activities were investigated in a study on Dysoxylum pallens, indicating potential applications in cancer research (Wang, Zhang, Sun, Cao, Xiao, Shi, Xiao, Hu, & Xu, 2020).
Mechanism of Action
properties
IUPAC Name |
(3S,7S,8S,9S,10R,13S,14S,16S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)26-24(31)15-22-25-21(10-12-28(22,26)6)27(5)11-9-20(29)13-19(27)14-23(25)30/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3/t18-,20+,21+,22+,23-,24+,25-,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAFBMTZMSJDIO-LOCPLYNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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